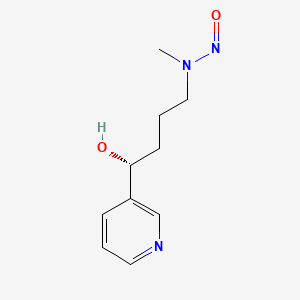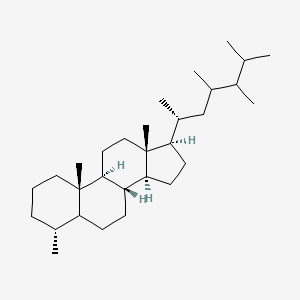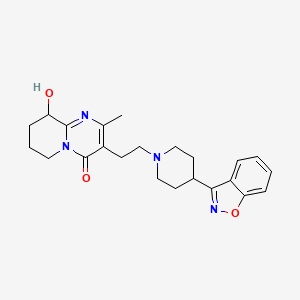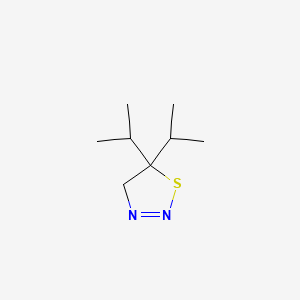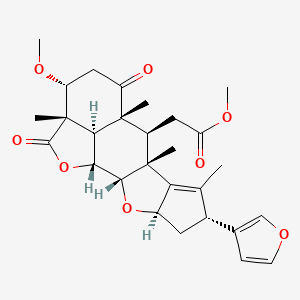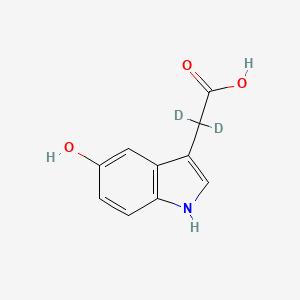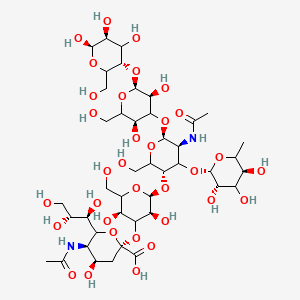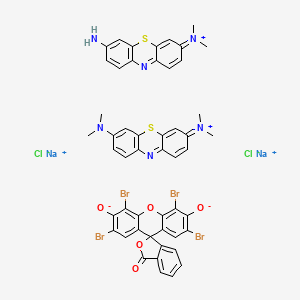
Tetrachrome stain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachrome stain, also known as MacNeal’s Tetrachrome, is a type of histological stain used in microscopy. It is often used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . It has been used to stain mouse blood smears to readily identify several morphologically distinct cell types and lineages .
Chemical Reactions Analysis
This compound is used in histological staining methods, where it reacts with different tissue components to produce color differentiation. It is used in conjunction with silver stain in the MacNeal staining method . The staining process involves a series of chemical reactions where the stain interacts with different tissue components, resulting in color differentiation that aids in microscopic examination .
科学的研究の応用
Clam Histopathology : A novel histological tetrachrome technique was developed for whole-body sections of clams, particularly useful for identifying Perkinsus sp. infection and providing high structural detail. This technique involves fixation in Carnoy's fluid and staining with Alcian Blue, Periodic Acid-Schiff's, Haematoxylin, and Picric Acid (Costa & Costa, 2012).
Bone Histology : A modified tetrachrome method was developed for staining osteoid and defectively mineralized bone in paraffin sections. This method helps in the diagnosis of osteomalacia and assessment of ossification processes, providing a clear distinction between osteoid tissue, mineralized bone, connective tissue, and cartilage (Ráliš & Watkins, 1992).
Corneal Histopathology : A trichrome stain, similar to tetrachrome, was developed for corneal tissues. This method differentiates corneal cells from the extracellular matrix and separates various extracellular materials within the cornea, aiding in corneal disease and wound healing research (Rock, Anderson, & Binder, 1993).
Pituitary Gland Research : Tetrachrome staining was used for cellular differentiation in the adenohypophysis of fetal sheep. It was effective in differentiating pituitary acidophils and identifying specific cells reacting to antibodies against growth hormone and prolactin (Stokes & Boda, 1968).
Gastrointestinal Mucosa Endocrine Cells : A modified Herlant's tetrachrome method was identified as a preferred technique for staining endocrine cells in the upper gastrointestinal mucosa. This method enables easy identification of gastrin-producing cells and other cell types, aiding in the diagnosis of related clinical conditions (Bencosme & Lechago, 1973).
作用機序
The mechanism of action of Tetrachrome stain involves its interaction with different tissue components during the staining process. It is used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . This staining method increases the contrast of microscopic features in cells and tissues, making them easier to see when viewed through a microscope .
Safety and Hazards
特性
IUPAC Name |
disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPMYIXFLCHOU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4Cl2N6Na2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-52-1 |
Source


|
| Record name | Tetrachrome stain (macneal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


